molecular formula C12H18N2 B1518278 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 1157497-87-4

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B1518278
CAS RN: 1157497-87-4
M. Wt: 190.28 g/mol
InChI Key: HMOHYBNTVUOZSB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine (AMDI) is an organic compound that has been the subject of extensive research due to its potential applications in the scientific, medical and pharmaceutical fields. Specifically, AMDI has been investigated for its potential to act as a synthetic intermediate in the production of pharmaceuticals and as a potential therapeutic agent for a variety of conditions.

Scientific Research Applications

Polymer Solar Cells Enhancement

The amine-based fullerene derivative, phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), demonstrates a significant application in enhancing polymer solar cells. This material, with notably higher electron mobility than its counterpart PCBM, has been successfully utilized as both an acceptor and a cathode interfacial material in solar cells, promoting a favorable vertical phase separation. This separation improves the work function of the cathode, thereby facilitating electron transport. The application of PCBDAN not only enhances the efficiency of solar cells but also simplifies device fabrication by eliminating the need for multiple layers, signaling potential for future high-efficiency, alcohol-processable organic/polymer solar cells (Menglan Lv et al., 2014).

Chemical Synthesis and Protection of Carboxylic Acids

In the field of chemical synthesis, the compound 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been developed as a novel reagent for protecting carboxylic acids. This reagent allows for the conversion of carboxylic acids into their amide forms, which are stable under basic conditions. Such advancements highlight the utility of specific amine derivatives in facilitating complex organic synthesis procedures by offering protective strategies for sensitive functional groups, thereby broadening the toolkit available for chemical transformations (E. Arai et al., 1998).

Advanced Polymer Design

Research into the aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers has provided insights into the design of advanced materials. By utilizing different amine methacrylates, scientists have created polymers with unique solubility behaviors and temperature-responsive properties. These polymers, which can form stable micelles in aqueous media, have potential applications in drug delivery systems and other biotechnological fields, underscoring the importance of amines in developing responsive and functional polymer systems (V. Bütün et al., 2001).

Supramolecular Chemistry

The study of hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives has contributed significantly to supramolecular chemistry. This research has enabled the preparation of binary supramolecular organic salts, showcasing the role of 2-aminoheterocyclic compounds in binding with carboxylic acids. Such interactions are fundamental in constructing complex molecular architectures and have implications for the development of new materials and molecular recognition processes (Shouwen Jin et al., 2011).

Carbon Dioxide Capture

The synthesis of new tertiary amines with varying alkyl chain lengths and the incorporation of hydroxyl groups demonstrates significant advancements in carbon dioxide capture technology. These amines exhibit high CO2 absorption capacities and cyclic capacities, alongside fast absorption and regeneration rates. The study of these chemical structures in relation to CO2 capture performance elucidates the role of amines in enhancing post-combustion CO2 capture processes, an essential step towards reducing greenhouse gas emissions (S. Singto et al., 2016).

properties

IUPAC Name

2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHYBNTVUOZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine

CAS RN

1157497-87-4
Record name 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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